Cas no 18489-25-3 (5-Benzyl-1H-tetrazole)

5-Benzyl-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole core substituted with a benzyl group at the 5-position. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug design. The benzyl group contributes to improved lipophilicity, facilitating membrane permeability. 5-Benzyl-1H-tetrazole is valued for its stability under various reaction conditions and compatibility with diverse synthetic methodologies. It serves as a key building block in the preparation of biologically active molecules, including inhibitors and ligands, making it a valuable tool in medicinal chemistry research.
5-Benzyl-1H-tetrazole structure
5-Benzyl-1H-tetrazole structure
Product Name:5-Benzyl-1H-tetrazole
CAS No:18489-25-3
MF:C8H8N4
MW:160.17592048645
MDL:MFCD00068730
CID:51057
PubChem ID:223451
Update Time:2025-05-22

5-Benzyl-1H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-Benzyl-1H-Tetrazole
    • 5-Benzyl-Ih-Tetrazole
    • 5-(phenylmethyl)-1H-tetrazole
    • RARECHEM AQ NN 0434
    • SALOR-INT L158364-1EA
    • 5-BENZYL-1H-1,2,3,4-TETRAAZOLE
    • 5-BENZYL-1H-1,2,3,4,TETRAZOLE
    • 5-BENZYLTETRAZOLE
    • 1H-TETRAZOLE, 5-(PHENYLMETHYL)-
    • 5-benzyl-2H-tetrazole
    • 5-Benzyl-2H-1,2,3,4-Tetraazole
    • 5-phenylmethyltetrazole
    • 5-(benzyl)-2H-tetrazole
    • 5-(phenylmethyl)-2H-tetrazole
    • NSC11121
    • Maybridge1_003729
    • Bionet2_000438
    • MLS000069180
    • Jsp003788
    • HMS552B11
    • HHDRWGJJZGJSGZ-UHFFFAOYSA-N
    • HMS3308D13
    • HMS1365D20
    • HMS2155L21
    • 2H-Tetrazole, 5-(phenylmethyl)-
    • ALB
    • SY049525
    • A880754
    • SCHEMBL232998
    • AKOS005385178
    • BB 0238432
    • 5-benzyl-1H-1,2,3,4-tetrazole
    • NCGC00018694-02
    • CHEMBL1565370
    • DTXSID30279040
    • 8P-072
    • EN300-203953
    • NSC-11121
    • B3086
    • F17101
    • NCGC00018694-01
    • SMR000037194
    • AKOS000263098
    • FT-0657105
    • MFCD00068730
    • Z1000626
    • 18489-25-3
    • ALBB-023258
    • 5-benzyl-1H-tetraazole
    • STK049024
    • AE-848/31944033
    • 5-Benzyl-1H-tetrazole
    • MDL: MFCD00068730
    • Inchi: 1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
    • InChI Key: HHDRWGJJZGJSGZ-UHFFFAOYSA-N
    • SMILES: N1=C(CC2C=CC=CC=2)N=NN1

Computed Properties

  • Exact Mass: 160.07500
  • Monoisotopic Mass: 160.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Topological Polar Surface Area: 54.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 123.0 to 127.0 deg-C
  • Boiling Point: 356.6±35.0 °C at 760 mmHg
  • Flash Point: 172.6±18.9 °C
  • Refractive Index: 1.615
  • PSA: 54.46000
  • LogP: 0.79050
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-Benzyl-1H-tetrazole Security Information

5-Benzyl-1H-tetrazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Benzyl-1H-tetrazole Pricemore >>

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5-Benzyl-1H-tetrazole Production Method

Additional information on 5-Benzyl-1H-tetrazole

5-Benzyl-1H-Tetrazole: A Comprehensive Overview

5-Benzyl-1H-tetrazole (CAS No. 18489-25-3) is a heterocyclic organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its tetrazole ring, a five-membered aromatic structure containing four nitrogen atoms and one carbon atom. The benzyl group attached to the tetrazole ring at the 5-position imparts unique chemical and physical properties to the molecule, making it a versatile building block for further chemical modifications.

The synthesis of 5-benzyl-1H-tetrazole involves a series of well-established organic reactions. Typically, the tetrazole ring is formed through the cyclization of an appropriate amine derivative in the presence of a suitable catalyst or acid. The benzyl group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

One of the most notable applications of 5-benzyl-1H-tetrazole is in the development of bioactive compounds. Researchers have demonstrated that this compound exhibits potential as a precursor for drug development, particularly in the design of agents targeting various biological pathways. For instance, studies have shown that derivatives of 5-benzyl-1H-tetrazole can act as inhibitors of enzymes involved in cancer progression, offering promising leads for anticancer drug discovery.

In addition to its role in pharmaceuticals, 5-benzyl-1H-tetrazole has found utility in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent agricultural studies. By modulating plant hormone signaling pathways, this compound can enhance crop yields and improve resistance to environmental stressors such as drought and pests. This application underscores its potential as a sustainable solution for modern agriculture.

The electronic properties of 5-benzyl-1H-tetrazole also make it an attractive candidate for use in materials science. Its conjugated tetrazole ring imparts high electron-deficiency, which is desirable for applications in organic electronics. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Preliminary results indicate that it can improve device efficiency and stability, paving the way for its integration into next-generation electronic materials.

From a structural standpoint, 5-benzyl-1H-tetrazole exhibits interesting conformational flexibility due to the presence of the benzyl group. This flexibility allows for diverse interactions with biological targets and other molecules, enhancing its versatility across different applications. Computational studies have provided deeper insights into its molecular dynamics, enabling researchers to design more effective derivatives tailored to specific functional requirements.

Furthermore, the environmental impact of 5-benzyl-1H-tetrazole has been a topic of recent interest. Studies have evaluated its biodegradability and toxicity profiles under various conditions. Results suggest that under controlled conditions, this compound can degrade efficiently without posing significant risks to aquatic ecosystems. These findings are crucial for ensuring its safe use in industrial and agricultural settings.

In conclusion, 5-benzyl-1H-tetrazole (CAS No. 18489-25-3) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and application development, positions it as a valuable tool for addressing contemporary challenges in science and technology.

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